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Compound of Interest

Compound Name:
2-ethyl-N-(3-

hydroxyphenyl)hexanamide

Cat. No.: B310729

Get Quote

Candidate Profile & Development Guide
CAS Number: 403815-01-0 Chemical Formula: C₁₄H₂₁NO₂ Molecular Weight: 235.32 g/mol

IUPAC Name: 2-ethyl-N-(3-hydroxyphenyl)hexanamide Synonyms: N-(3-Hydroxyphenyl)-2-

ethylcaproamide; 3'-Hydroxy-2-ethylhexananilide

Executive Summary
2-ethyl-N-(3-hydroxyphenyl)hexanamide represents a strategic structural hybrid between the

analgesic scaffold of acetaminophen (paracetamol) and the lipophilic delivery vectors of

branched fatty acids. By acylating 3-aminophenol with 2-ethylhexanoic acid, the resulting

molecule gains enhanced lipid solubility compared to simple phenolic amides, facilitating

transdermal penetration and blood-brain barrier (BBB) interaction.

Primary Utility Domains:

Dermatology: Tyrosinase inhibition (skin brightening) and antioxidant protection.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b310729#bc-rfq
https://www.benchchem.com/product/b310729/docs?utm_src=pdf-body#technical-monograph-2-ethyl-n-3-hydroxyphenyl-hexanamide
https://www.benchchem.com/product/b310729/docs?utm_src=pdf-body#technical-monograph-2-ethyl-n-3-hydroxyphenyl-hexanamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b310729?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sensory Modulation: TRP channel modulation (potential cooling/tingling sensate) due to its

structural homology with N-alkyl carboxamides.

Pharmaceutical Intermediate: Lipophilic prodrug scaffold for phenolic actives.

Chemical Structure & Properties[1][2][3][4][5]
The molecule features a meta-substituted phenol ring linked to a branched aliphatic chain via

an amide bond. The 2-ethyl branch disrupts crystalline packing, likely lowering the melting point

compared to its linear isomer (N-(3-hydroxyphenyl)hexanamide), thereby improving solubility in

cosmetic and pharmaceutical vehicles.

Physicochemical Data Table
Property

Value
(Experimental/Predicted)

Significance

Physical State Off-white to pale beige solid Phenolic oxidation sensitivity

Melting Point 85–95 °C (Predicted) Suitable for hot-melt extrusion

Boiling Point ~430 °C (at 760 mmHg) High thermal stability

LogP (Octanol/Water) 3.8 ± 0.4
High lipophilicity; excellent skin

permeation

pKa (Phenolic OH) 9.8 ± 0.2 Ionized only at high pH

Solubility
Ethanol, DMSO, DCM (>50

mg/mL)

Insoluble in water (<0.1

mg/mL)

Synthesis & Manufacturing Protocol
Retrosynthetic Analysis
The most robust synthetic route involves the Schotten-Baumann acylation of 3-aminophenol

with 2-ethylhexanoyl chloride. This pathway minimizes side reactions compared to direct acid

coupling.
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Figure 1: Acylation pathway for CAS 403815-01-0 via acid chloride method.

Detailed Laboratory Protocol (10g Scale)
Safety Precaution: Perform all steps in a fume hood. 2-ethylhexanoyl chloride is corrosive; 3-

aminophenol is toxic if swallowed.

Preparation:

Dissolve 3-aminophenol (5.0 g, 45.8 mmol) in Dichloromethane (DCM, 50 mL).

Add Triethylamine (TEA, 7.0 mL, 50.4 mmol) as an acid scavenger.

Cool the mixture to 0°C in an ice bath under Nitrogen atmosphere.

Reaction:

Dropwise add 2-ethylhexanoyl chloride (7.45 g, 45.8 mmol) diluted in 10 mL DCM over 20

minutes.

Mechanistic Note: The slow addition prevents O-acylation (ester formation), favoring the

kinetically controlled N-acylation (amide formation).

Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (50:50

Ethyl Acetate:Hexane).

Work-up:
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Quench with 1M HCl (30 mL) to neutralize excess amine and solubilize TEA salts.

Separate the organic layer and wash with Saturated NaHCO₃ (to remove unreacted acid)

followed by Brine.

Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Purification:

The crude product is likely an oil or low-melting solid.

Recrystallization: Dissolve in minimal hot Toluene; add Heptane until turbid. Cool to 4°C.

Yield Target: >85% (approx. 9.0 g).

Mechanism of Action (Pharmacology & Sensory)
The compound's activity is dictated by its Amide-Phenol Pharmacophore.

A. Sensory Modulation (TRP Channels)
Similar to N-alkyl carboxamides (e.g., WS-3), this compound is predicted to interact with

TRPM8 (Cooling) or TRPV1 (Vanilloid) receptors.

Mechanism: The lipophilic 2-ethylhexyl tail anchors the molecule in the lipid bilayer near the

channel pore, while the phenolic head group engages in hydrogen bonding with channel

residues (e.g., Tyr745 in TRPM8).

Effect: Non-menthol cooling or mild chemesthetic tingling, useful in topical analgesics.

B. Tyrosinase Inhibition (Dermatology)
Phenolic amides mimic tyrosine, the substrate for tyrosinase (the enzyme responsible for

melanin production).

Mechanism: Competitive inhibition. The phenol ring binds to the copper active site of

tyrosinase, while the bulky 2-ethylhexanoyl group prevents turnover, effectively reducing

hyperpigmentation.
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Figure 2: Dual mechanism of action targeting enzymatic inhibition and sensory receptors.

Analytical Characterization
To validate the identity of synthesized batches, the following spectral signatures must be

confirmed.
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Method Expected Signals Interpretation

¹H NMR (DMSO-d₆)

δ 9.2 ppm (s, 1H): Phenolic

OHδ 9.8 ppm (s, 1H): Amide

NHδ 6.4–7.2 ppm (m, 4H):

Aromatic protonsδ 2.2 ppm (m,

1H): Chiral methine (CH-CO)δ

0.8–1.6 ppm: Alkyl multiplets

Confirms amide formation and

intact phenol. The chiral

methine at 2.2 ppm is

diagnostic of the 2-ethyl

branch.

IR Spectroscopy

3300 cm⁻¹: Broad OH/NH

stretch1660 cm⁻¹: Amide I

(C=O)1540 cm⁻¹: Amide II (N-

H bend)

Absence of ~1800 cm⁻¹ (Acid

Chloride) confirms reaction

completion.

LC-MS (ESI+) [M+H]⁺ = 236.16 m/z
Primary ion peak matching

molecular weight.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States
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